3-Methyl-octan-1-ol

説明

BenchChem offers high-quality 3-Methyl-octan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-octan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

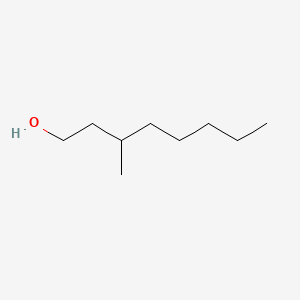

Structure

3D Structure

特性

IUPAC Name |

3-methyloctan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-3-4-5-6-9(2)7-8-10/h9-10H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFSZAMBOZSCOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559035 |

Source

|

| Record name | 3-Methyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38514-02-2 |

Source

|

| Record name | 3-Methyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3-Methyl-octan-1-ol: Structural Profiling, Synthetic Methodologies, and Applications in Advanced Therapeutics

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug development and complex organic synthesis, aliphatic chiral building blocks serve as the foundational architecture for active pharmaceutical ingredients (APIs), targeted lipid nanoparticles (LNPs), and agricultural biologicals. 3-Methyl-octan-1-ol is a C9 branched-chain primary alcohol that provides a highly versatile synthetic scaffold. Characterized by a reactive primary hydroxyl group and a stereogenic center at the C3 position, this molecule enables precise spatial orientation in downstream conjugates.

This technical whitepaper provides a comprehensive analysis of 3-methyl-octan-1-ol, detailing its physicochemical properties, validated synthetic pathways, and its emerging role in biocatalytic isoprenoid generation and pheromone synthesis.

Structural Chemistry & Physicochemical Profiling

The molecular architecture of 3-methyl-octan-1-ol (SMILES: CCCCCC(C)CCO) consists of an eight-carbon principal chain with a methyl substitution at the third carbon[1]. This structural arrangement imparts significant lipophilicity (LogP ~3.4), making it an excellent candidate for integration into lipid-based drug delivery systems where membrane permeability is paramount[1][2].

The presence of the chiral center at C3 yields two enantiomers. The (3R)-enantiomer (CAS: 124842-69-9) is particularly valuable in stereoselective synthesis, acting as a chiral pool precursor for complex biological molecules, including the pheromone of the mealworm beetle Tenebrio molitor L.[2].

Quantitative Data Summary

The following table summarizes the core chemical and physical properties of 3-methyl-octan-1-ol to guide solvent selection and reaction condition optimization:

| Property | Value | Source |

| IUPAC Name | 3-methyloctan-1-ol | PubChem[1] |

| CAS Registry Number | 38514-02-2 (Racemic) / 124842-69-9 (3R) | PubChem / Molaid[1][2] |

| Molecular Formula | C9H20O | PubChem[1] |

| Molecular Weight | 144.25 g/mol | PubChem[1] |

| Computed LogP | 3.4 | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| InChIKey | CLFSZAMBOZSCOS-UHFFFAOYSA-N | PubChem[1] |

Synthetic Methodologies & Mechanistic Pathways

The synthesis of enantiopure (3R)-3-methyloctan-1-ol requires stereocontrol that is often established upstream of the final alcohol. A highly efficient and validated method involves the reduction of an ester precursor, specifically methyl 3-(R)-methyl-5-hydroxypentanoate, using Lithium Aluminum Hydride (

Mechanistic Rationale

is selected over milder reducing agents (such as

Fig 1. Step-by-step reduction workflow of ester precursor to (3R)-3-methyloctan-1-ol.

Applications in Drug Development & Lipid-Based Systems

Beyond its role as a simple solvent or reagent, 3-methyl-octan-1-ol is a critical intermediate in several advanced therapeutic and biological applications:

-

Biocatalytic Synthesis of Isoprenoids: Recent advancements in synthetic biology utilize non-canonical alcohols, including 3-methyloctan-1-ol, as precursors in engineered yeast cells to produce unnatural isoprenoids and cannabinoid analogues. Prenyltransferase enzymes can utilize these modified scaffolds to generate novel therapeutic compounds that bypass traditional MEP/MVA pathways[3].

-

API Intermediates: The primary alcohol can be converted into leaving groups (e.g., tosylates, mesylates, or halides) to act as an alkylating agent in the synthesis of complex small-molecule inhibitors, such as those targeting influenza virus replication[2].

-

Controlled Oxidation to Aldehydes: 3-methyloctan-1-ol can be selectively oxidized to 3-methyloctanal using Pyridinium chlorochromate (PCC)[4]. This aldehyde is a potent electrophile used in reductive amination sequences during drug discovery.

Fig 2. Downstream chemical derivations and applications of 3-methyloctan-1-ol in drug development.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls and causality-driven methodology.

Protocol A: Reduction of Ester to (3R)-3-Methyloctan-1-ol using

Objective: Complete reduction of the ester without compromising the C3 stereocenter.

-

System Preparation: Flame-dry a 250 mL round-bottom flask under an Argon atmosphere. Add 1.5 equivalents of

suspended in anhydrous diethyl ether ( -

Substrate Addition: Cool the suspension to

using an ice-water bath. Dissolve 1.0 equivalent of methyl 3-(R)-methyl-5-hydroxypentanoate in a minimal amount of anhydrous pyridine/diethyl ether. Add this solution dropwise over 30 minutes to control the exothermic hydride transfer. -

Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 10.5 hours[2].

-

Self-Validation: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The reaction is complete when the higher-

ester spot is entirely consumed.

-

-

Fieser Quenching (Critical Step): To avoid the formation of unfilterable aluminum hydroxide emulsions, quench the reaction at

sequentially for every-

Add

mL of distilled -

Add

mL of 15% aqueous -

Add

mL of distilled -

Causality: This specific sequence forces the aluminum salts to precipitate as a granular, white solid, ensuring high recovery of the product during filtration.

-

-

Isolation: Filter the mixture through a pad of Celite. Wash the filter cake with excess diethyl ether. Concentrate the filtrate under reduced pressure to yield the crude (3R)-3-methyloctan-1-ol, which can be purified via vacuum distillation.

Protocol B: Controlled Oxidation to 3-Methyloctanal using PCC

Objective: Selective oxidation of the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid[4].

-

Reagent Setup: Suspend 1.5 equivalents of Pyridinium chlorochromate (PCC) in anhydrous Dichloromethane (DCM).

-

Causality: Anhydrous conditions are strictly required. The presence of water would hydrate the resulting aldehyde to a gem-diol, which PCC would further oxidize to a carboxylic acid.

-

-

Oxidation: Add 1.0 equivalent of 3-methyloctan-1-ol dissolved in DCM in one portion at room temperature. Stir for 2 hours.

-

Self-Validation: The reaction mixture will transition from a vibrant orange to a dark brownish-black tar, visually confirming the reduction of

to

-

-

Workup: Dilute the mixture with an equal volume of diethyl ether to precipitate the reduced chromium salts. Filter the entire mixture through a pad of Florisil or Celite to remove the toxic chromium byproducts, yielding a clear filtrate containing 3-methyloctanal.

References

-

(3R)-3-methyloctan-1-ol | 124842-69-9, Molaid, [Link]

-

3-Methyloctan-1-OL | C9H20O | CID 14332773 - PubChem, NIH,[Link]

-

Solved: What is the predicted product for the reaction shown?, Gauthmath,[Link]

- WO2023006699A1 - Cells and method for producing isoprenoid molecules, Google P

Sources

- 1. 3-Methyloctan-1-OL | C9H20O | CID 14332773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3R)-3-methyloctan-1-ol - CAS号 124842-69-9 - 摩熵化学 [molaid.com]

- 3. WO2023006699A1 - Cells and method for producing isoprenoid molecules with canonical and non-canonical structures - Google Patents [patents.google.com]

- 4. gauthmath.com [gauthmath.com]

Spectroscopic data of 3-Methyl-octan-1-ol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-octan-1-ol

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the structural elucidation and characterization of 3-Methyl-octan-1-ol (C₉H₂₀O, CAS: 38514-02-2)[1]. As a chiral primary alcohol, its unambiguous identification is critical in fields ranging from flavor and fragrance chemistry to the synthesis of complex pharmaceutical intermediates. This document synthesizes theoretical principles with practical, field-proven methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and data interpretation, this guide serves as an essential resource for researchers, scientists, and drug development professionals requiring robust analytical characterization of aliphatic alcohols.

Introduction: The Molecular Blueprint of 3-Methyl-octan-1-ol

3-Methyl-octan-1-ol is a nine-carbon, saturated primary alcohol. Its structure features a methyl group at the C-3 position, introducing a chiral center and thus the possibility of (R) and (S) enantiomers[2]. The molecular structure dictates the response of the compound to various spectroscopic interrogations, providing a unique "fingerprint" for identification and purity assessment. This guide will deconstruct the expected spectroscopic data based on the foundational principles of each analytical technique.

Caption: 2D structure of 3-Methyl-octan-1-ol with carbon numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the carbon skeleton and the placement of protons, confirming the identity of 3-Methyl-octan-1-ol.

Expertise & Experience: Causality in NMR Experimental Design

The choice of a deuterated solvent, typically chloroform-d (CDCl₃), is paramount. It dissolves the non-polar alcohol without contributing interfering signals to the ¹H NMR spectrum[3]. Tetramethylsilane (TMS) is added as an internal standard because its protons are highly shielded, providing a sharp reference signal at 0.0 ppm from which all other chemical shifts are measured[4]. For ¹³C NMR, proton-decoupled spectra are acquired to simplify the spectrum to a single peak for each unique carbon environment, making interpretation more straightforward for initial identification[5][6].

Experimental Protocol: High-Resolution NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 3-Methyl-octan-1-ol and dissolve it in ~0.7 mL of CDCl₃ in a clean, dry 5 mm NMR tube. Add a small drop of TMS as an internal standard[3].

-

Instrument Setup: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher)[7].

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. A standard 90° pulse angle and a relaxation delay of at least 5 times the longest T₁ are crucial for quantitative accuracy, though a shorter delay is often sufficient for qualitative work[3].

-

¹³C NMR Acquisition: Obtain a proton-decoupled spectrum. To distinguish between CH, CH₂, and CH₃ groups, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are highly recommended[5][8]. DEPT-90 will only show signals for CH carbons, while DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks[5].

Data Presentation & Interpretation: Predicted Spectra

Due to the absence of a publicly available experimental spectrum, the following data is predicted based on established chemical shift principles and data from analogous structures like 1-octanol and 3-methyl-1-heptanol[9].

Table 1: Predicted ¹H NMR Spectral Data for 3-Methyl-octan-1-ol in CDCl₃

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| -CH₂OH | ~1.5-2.5 | Broad Singlet | 1H | The hydroxyl proton is exchangeable, resulting in a broad signal; its shift is concentration-dependent. |

| C1 -H₂ | ~3.65 | Triplet (t) | 2H | Deshielded by the adjacent electronegative oxygen atom[9]. |

| C2 -H₂ | ~1.45-1.55 | Multiplet (m) | 2H | Complex splitting due to adjacent non-equivalent protons. |

| C3 -H | ~1.35-1.45 | Multiplet (m) | 1H | Methine proton at the branch point. |

| C9 -H₃ (Methyl) | ~0.88 | Doublet (d) | 3H | Split by the single proton on C3. |

| C4-C7 -H₂ | ~1.20-1.35 | Broad Multiplet | 8H | Overlapping signals of the pentyl chain methylene groups. |

| C8 -H₃ | ~0.86 | Triplet (t) | 3H | Terminal methyl group of the straight-chain portion. |

Note: Multiplicity assignments are simplified; actual spectra may show more complex patterns due to second-order effects or overlapping signals.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Methyl-octan-1-ol in CDCl₃

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | Rationale |

|---|---|---|---|

| C1 | ~61-63 | Negative | Carbon bonded to the electronegative oxygen is significantly deshielded[5]. |

| C2 | ~39-41 | Negative | Methylene carbon adjacent to the branch point. |

| C3 | ~34-36 | Positive | Methine carbon at the branch point. |

| C4 | ~32-34 | Negative | Methylene carbon in the alkyl chain. |

| C5 | ~30-32 | Negative | Methylene carbon in the alkyl chain. |

| C6 | ~26-28 | Negative | Methylene carbon in the alkyl chain. |

| C7 | ~22-24 | Negative | Methylene carbon in the alkyl chain. |

| C8 | ~14 | Positive | Terminal methyl carbon, highly shielded[4]. |

| C9 | ~19-21 | Positive | Methyl group at the branch point. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For 3-Methyl-octan-1-ol, it provides clear evidence of the hydroxyl (-OH) group and the saturated alkyl (C-H) framework.

Principle & Experimental Considerations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations[10]. The O-H bond in an alcohol produces a very characteristic, strong, and broad absorption band. The C-O bond also has a distinct stretching vibration. The C-H bonds of the alkyl chain give rise to strong absorptions in the 2800-3000 cm⁻¹ region[11]. For a liquid sample like 3-Methyl-octan-1-ol, the most convenient and common method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation[12].

Experimental Protocol: ATR-FTIR

-

Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Record a background spectrum of the empty accessory to subtract atmospheric (CO₂, H₂O) and instrumental interferences[13].

-

Sample Application: Place a single drop of neat 3-Methyl-octan-1-ol directly onto the ATR crystal, ensuring complete coverage[12].

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, over a range of 4000-400 cm⁻¹[10][14].

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce a clean absorbance or transmittance spectrum.

Table 3: Characteristic IR Absorption Bands for 3-Methyl-octan-1-ol

| Wavenumber Range (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

|---|---|---|---|

| ~3200-3500 | Strong, Broad | O-H Stretch (Hydrogen-bonded) | Alcohol -OH |

| 2850-2960 | Strong | C-H Stretch | Alkyl CH₃ and CH₂ groups |

| ~1465 | Medium | C-H Bend (Scissoring) | Methylene (-CH₂-) |

| ~1375 | Medium | C-H Bend (Symmetric) | Methyl (-CH₃) |

| ~1050-1070 | Strong | C-O Stretch | Primary Alcohol C-O |

The broadness of the O-H stretch is a direct consequence of intermolecular hydrogen bonding, a hallmark of alcohols[11]. The strong C-O stretch in the specified region is diagnostic for a primary alcohol[11].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments. Electron Ionization (EI) is a common technique for volatile compounds like alcohols.

Ionization & Fragmentation Principles

In EI-MS, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•)[15]. The molecular weight of 3-Methyl-octan-1-ol is 144.25 g/mol [1]. The molecular ion peak for primary alcohols is often weak or absent because the ion readily undergoes fragmentation[16][17]. The two primary fragmentation pathways for alcohols are alpha-cleavage and dehydration[16][18].

-

Alpha-Cleavage (α-Cleavage): This involves the cleavage of the C1-C2 bond, which is adjacent to the oxygen-bearing carbon. This is a highly favored pathway as it results in a resonance-stabilized oxonium ion[16]. For a primary alcohol, this characteristically produces a fragment at m/z = 31 ([CH₂OH]⁺).

-

Dehydration (Water Loss): This pathway involves the elimination of a water molecule (18 Da) from the molecular ion, leading to a fragment at [M-18]⁺•[16][18].

Caption: Generalized workflow for the spectroscopic analysis of 3-Methyl-octan-1-ol.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 3-Methyl-octan-1-ol in a volatile solvent like dichloromethane or hexane.

-

GC Conditions: Inject a small volume (e.g., 1 µL) into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). Use a temperature program to ensure separation from any impurities (e.g., ramp from 50°C to 250°C)[16].

-

MS Conditions: The GC eluent is directed into the MS. Standard EI conditions include an electron energy of 70 eV and a source temperature of ~230°C[15][16]. The mass analyzer scans a range of m/z, for example, from 35 to 200.

Mass Spectrum Analysis & Fragmentation Visualization

Table 4: Predicted Key Fragments in the EI Mass Spectrum of 3-Methyl-octan-1-ol

| m/z | Predicted Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|---|

| 144 | Very Low / Absent | [C₉H₂₀O]⁺• | Molecular Ion (M⁺•) |

| 126 | Low | [C₉H₁₈]⁺• | Dehydration [M-18] |

| 97 | Medium | [C₇H₁₃]⁺ | Loss of CH₂CH₂OH from [M-18]⁺• |

| 71 | High | [C₅H₁₁]⁺ | Cleavage of C3-C4 bond |

| 57 | High | [C₄H₉]⁺ | Alkyl chain fragmentation |

| 43 | High | [C₃H₇]⁺ | Alkyl chain fragmentation |

| 31 | Medium-High | [CH₂OH]⁺ | α-Cleavage |

Caption: Predicted primary fragmentation pathways for 3-Methyl-octan-1-ol in EI-MS.

Conclusion

The structural characterization of 3-Methyl-octan-1-ol is reliably achieved through a synergistic application of NMR, FT-IR, and MS. NMR spectroscopy provides the definitive carbon-hydrogen framework. FT-IR offers rapid confirmation of the essential alcohol functional group. Mass spectrometry corroborates the molecular weight and reveals structural motifs through predictable fragmentation patterns. Together, these techniques provide a self-validating system, ensuring an unambiguous and comprehensive analytical profile of the molecule, which is indispensable for quality control, research, and development applications.

References

-

UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy - Experimental Procedure. Available at: [Link]

-

Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Available at: [Link]

-

SpectraBase. (n.d.). 3-Methyl-3-octanol. Available at: [Link]

-

NIST. (n.d.). 3-Octanol, 3-methyl-. In NIST Chemistry WebBook. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14332773, 3-Methyloctan-1-OL. Available at: [Link]

-

International Journal of Multidisciplinary Research and Development. (2025). Studying the composition of alcohols using IR spectroscopy. Available at: [Link]

-

AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. Available at: [Link]

-

NIST. (n.d.). 3-Octanol, 3-methyl-. In NIST Chemistry WebBook. Available at: [Link]

-

Mass Spectrometry of Alcohols. (2025). YouTube. Available at: [Link]

-

Agilent. (2011). Quantitative analysis using ATR-FTIR Spectroscopy. Available at: [Link]

-

AIP Publishing. (2003). Electron-impact ionization of the simple alcohols. Available at: [Link]

-

Molbase. (n.d.). 3-methyl-octanal. Available at: [Link]

-

Journal of Chemical Education. (2013). Identification of an Alcohol with 13C NMR Spectroscopy. Available at: [Link]

-

DTIC. (1982). Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. Available at: [Link]

-

Chemistry Steps. (2025). Mass Spectrometry of Alcohols. Available at: [Link]

-

Magritek. (2015). New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Available at: [Link]

-

NIST. (n.d.). Octane, 3-methyl-. In NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). (R)-3-methyl-1-octanol. In NIST Chemistry WebBook. Available at: [Link]

-

Wikipedia. (n.d.). 3-Methyl-3-octanol. Available at: [Link]

-

NIST. (n.d.). Octane, 3-methyl-. In NIST Chemistry WebBook. Available at: [Link]

-

Doc Brown's Chemistry. (2025). C7H16 C-13 nmr spectrum of 3-methylhexane analysis of chemical shifts ppm interpretation. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

Doc Brown's Chemistry. (2026). 15.4 Index of organic compound C-13 NMR spectra. Available at: [Link]

Sources

- 1. 3-Methyloctan-1-OL | C9H20O | CID 14332773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-3-methyl-1-octanol [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. C7H16 C-13 nmr spectrum of 3-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]

- 7. rsc.org [rsc.org]

- 8. azom.com [azom.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. allsubjectjournal.com [allsubjectjournal.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. agilent.com [agilent.com]

- 13. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 14. jasco-global.com [jasco-global.com]

- 15. pubs.aip.org [pubs.aip.org]

- 16. benchchem.com [benchchem.com]

- 17. youtube.com [youtube.com]

- 18. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

The Stereochemical Architecture and Synthesis of 3-Methyl-octan-1-ol: A Technical Guide

Executive Summary

In the landscape of modern synthetic chemistry and drug development, aliphatic chiral alcohols serve as indispensable building blocks. 3-Methyl-octan-1-ol (

This whitepaper provides an in-depth analysis of the stereochemistry, synthetic methodologies, and advanced applications of 3-methyl-octan-1-ol, designed for researchers and drug development professionals requiring rigorous, self-validating experimental protocols.

Stereochemical Fundamentals & CIP Priority

The chemical behavior and biological activity of 3-methyl-octan-1-ol are dictated entirely by the spatial arrangement around the C3 carbon. Understanding the Cahn-Ingold-Prelog (CIP) priority rules for this specific molecule is crucial for predicting its behavior in asymmetric synthesis.

At the C3 chiral center, the four substituents are ranked as follows:

- (Priority 1): The carbon is bonded to (C, H, H), and the subsequent carbon is bonded to an Oxygen atom (O, H, H).

- (Priority 2): The pentyl chain carbon is bonded to (C, H, H), and the subsequent carbon is bonded to another Carbon (C, H, H). Oxygen outranks Carbon, establishing the hydroxyl-bearing chain as the highest priority.

- (Priority 3): The methyl carbon is bonded only to hydrogens (H, H, H).

- (Priority 4): The lowest atomic number.

When the lowest priority group (Hydrogen) is oriented away from the viewer (dashed wedge), the sequence from Priority 1

Strategic Applications in Chemical Ecology & Biocatalysis

Pheromone Precursor for Tenebrio molitor

The most prominent application of (3R)-3-methyloctan-1-ol is its role as a direct precursor to (R)-4-methyl-1-nonanol , the sex pheromone of the yellow mealworm beetle (Tenebrio molitor L.), a major pest of stored cereals[1][2].

The conversion relies on a precise homologation reaction . By activating the C1 hydroxyl group of (3R)-3-methyloctan-1-ol and displacing it with a cyanide ion, the carbon chain is extended by one unit. This shifts the locant of the methyl group from C3 to C4, transforming the 8-carbon main chain into a 9-carbon nitrile ((4R)-4-methylnonanenitrile), which is subsequently reduced to the target pheromone[2].

Biosynthesis of Non-Canonical Isoprenoids

Recent advancements in synthetic biology have repurposed 3-methyl-octan-1-ol for pharmaceutical drug development. According to recent patent literature, genetically engineered eukaryotic cells (such as yeast) expressing specific phosphotransferases can utilize 3-methyl-octan-1-ol as a substrate[3]. The alcohol is phosphorylated to create non-canonical prenyl diphosphates. These unnatural precursors are then fed into prenyltransferase pathways to synthesize novel, unnatural cannabinoids (e.g., cannabigerolic acid analogues) and meroterpenoids, bypassing traditional, lower-yield organic synthesis routes[3].

Quantitative Data: Stereochemical & Physical Metrics

The following table summarizes the key metrics and analytical data associated with the enantiomers and their synthetic pathways.

| Property / Metric | (3R)-3-Methyloctan-1-ol | (3S)-3-Methyloctan-1-ol |

| CAS Registry Number | 124842-69-9 | 118665-25-1 |

| Molecular Weight | 144.257 g/mol | 144.257 g/mol |

| LogP (Octanol/Water) | 3.8 | 3.8 |

| Biological Role | Precursor to active (R)-pheromone | Precursor to inactive/inhibitory isomer |

| Synthetic ee% (Auxiliary) | > 98% | > 98% (via opposite auxiliary) |

| Downstream Target | (R)-4-methyl-1-nonanol | (S)-4-methyl-1-nonanol |

Pathway Visualization

The logical relationship between the starting materials, the chiral hub, and its divergent applications is mapped below.

Fig 1: Synthetic and biocatalytic workflows diverging from the (3R)-3-methyloctan-1-ol chiral hub.

Validated Experimental Workflows

To ensure high scientific integrity and reproducibility, the following protocols integrate causality (explaining why a reagent is used) and self-validation mechanisms.

Protocol 1: Stereoselective Synthesis of (3R)-3-Methyloctan-1-ol

This protocol utilizes a chiral auxiliary approach (e.g., non-cross-linked polystyrene supported oxazolidinone) to establish the C3 stereocenter with high enantiomeric excess[1].

Step 1: Enolate Formation (Kinetic Control)

-

Action: Dissolve the acyl-oxazolidinone starting material in anhydrous THF and cool to -78°C. Add 1.1 equivalents of Lithium Diisopropylamide (LDA) dropwise.

-

Causality: The strict -78°C temperature prevents the equilibration of the enolate. LDA selectively deprotonates the substrate to form the thermodynamically less stable, but kinetically favored, Z-enolate. The bulky benzyl group of the auxiliary sterically blocks the Re face of the molecule.

Step 2: Asymmetric Alkylation

-

Action: Introduce the alkylating agent (e.g., a functionalized pentyl halide) slowly. Stir for 4 hours, allowing it to warm to -20°C.

-

Causality: Because the Re face is blocked, the electrophile is forced to attack exclusively from the Si face, ensuring high diastereoselectivity (>98% de).

Step 3: Reductive Cleavage

-

Action: Quench the reaction and isolate the alkylated intermediate. Treat with

in diethyl ether at 0°C. -

Causality:

not only reduces the carbonyl group to yield the primary alcohol ((3R)-3-methyloctan-1-ol) but simultaneously cleaves the chiral auxiliary, allowing it to be recovered and recycled.

Step 4: Self-Validating System (Analytical Resolution)

-

Action: Analyze the crude product via Chiral Gas Chromatography (using a

-cyclodextrin-based stationary phase). -

Validation: The ee% must exceed 98%. If the ee% is <95%, the batch must be subjected to enzymatic kinetic resolution using Candida antarctica Lipase B (CALB), which selectively acetylates the minor (S)-enantiomer, allowing for easy chromatographic separation.

Protocol 2: Homologation to (R)-4-Methyl-1-nonanol

This workflow details the one-carbon chain extension required to synthesize the Tenebrio molitor pheromone[2].

Step 1: Hydroxyl Activation

-

Action: React (3R)-3-methyloctan-1-ol with p-Toluenesulfonyl chloride (TsCl) in the presence of pyridine at 0°C.

-

Causality: The hydroxyl group is a poor leaving group. Tosylation converts it into an excellent leaving group without affecting the stereochemistry at the distant C3 position.

Step 2: Cyanation (Chain Extension)

-

Action: Dissolve the tosylate in DMSO. Add 1.5 equivalents of Sodium Cyanide (NaCN) and heat to 60°C for 7 hours.

-

Causality: The cyanide ion performs an

displacement of the tosylate. This adds exactly one carbon to the backbone, yielding (4R)-4-methylnonanenitrile. The methyl group is now at the C4 position relative to the new nitrile carbon.

Step 3: Reduction to Pheromone

-

Action: Treat the nitrile with Diisobutylaluminium hydride (DIBAL-H) at -78°C, followed by an aqueous acidic workup, and a subsequent reduction with

. -

Causality: DIBAL-H carefully reduces the nitrile to an imine, which hydrolyzes to an aldehyde. The final

step ensures complete reduction to the primary alcohol, yielding pure (R)-4-methyl-1-nonanol.

References

- Carpita, A., Magistris, E. D., & Rossi, R. (1989). Synthesis of the Mealworm Tenebrio molitor L. Pheromone. Gazzetta Chimica Italiana, vol. 119, # 2, p. 99 - 106.

- Lu, C., Li, D., Wang, Q., Yang, G., & Chen, Z. Stereoselective Synthesis of Sex Pheromone (R)-4-Methyl-1-Nonanol: Non-Cross-Linked Polystyrene Supported Oxazolidinone as a Chiral Auxiliary. Molaid Compound Database.

- Keasling, J. D., et al. (2023). Cells and method for producing isoprenoid molecules with canonical and non-canonical structures. World Intellectual Property Organization Patent WO2023006699A1.

Sources

Physicochemical Profiling and Analytical Methodologies for 3-Methyl-octan-1-ol: A Technical Guide

Executive Summary

3-Methyl-octan-1-ol (CAS: 38514-02-2) is a branched, primary aliphatic alcohol with the molecular formula C₉H₂₀O[1]. In pharmaceutical and chemical development, branched-chain alcohols of this length serve as critical intermediates in organic synthesis, specialized solvents for lipophilic drug formulations, and biochemical probes for studying membrane dynamics. Unlike straight-chain fatty alcohols, the asymmetric methyl branching at the C3 position profoundly alters the molecule's thermodynamic packing, boiling point, and aqueous partitioning behavior.

This whitepaper provides an in-depth analysis of the physical properties of 3-methyl-octan-1-ol, explaining the structural causality behind its behavior, and details self-validating laboratory protocols for accurately measuring its boiling point and thermodynamic solubility.

Structural Thermodynamics & Physical Properties

Boiling Point Dynamics and Steric Hindrance

The boiling point of an aliphatic alcohol is governed by a delicate balance between the strong hydrogen-bonding network of the terminal hydroxyl (-OH) group and the London dispersion forces acting along the hydrophobic alkyl chain.

For 3-methyl-octan-1-ol, the predicted and experimentally consistent boiling point is approximately 196.6 °C [2]. To understand this value, we must look at structural causality. Its straight-chain isomer, 1-nonanol, has a boiling point of ~215 °C. The introduction of a methyl branch at the C3 position creates significant steric bulk. This branching disrupts the highly ordered, parallel packing of the hydrocarbon tails that would otherwise maximize surface-area contact. Because the Van der Waals interactions are weakened by this steric hindrance, less thermal energy is required to overcome the intermolecular forces and transition the compound from the liquid to the vapor phase, resulting in a depressed boiling point relative to its linear counterpart[3].

Solubility, Partitioning, and Hydrophobic Dominance

Solubility is a thermodynamic competition. For a solute to dissolve in water, it must break the existing hydrogen-bond network of the solvent to form a hydration cavity.

In 3-methyl-octan-1-ol, the single polar -OH group acts as a hydrogen bond donor and acceptor, but it is overwhelmingly dominated by the bulky, 9-carbon hydrophobic tail. The entropic penalty of forming a highly ordered water cage (clathrate structure) around this large non-polar surface area is immense. Consequently, the molecule is highly lipophilic, exhibiting an Octanol/Water Partition Coefficient (LogP) of 3.40 [1]. Its aqueous solubility is extremely poor, calculated at a Log₁₀WS of -2.61 (approximately 0.35 g/L)[4]. It is, however, freely soluble in non-polar organic solvents and lipid bilayers.

Quantitative Data Summary

The following table synthesizes the critical physical and thermodynamic properties of 3-methyl-octan-1-ol, aggregating computational models and literature consensus.

| Property | Value | Method / Condition |

| IUPAC Name | 3-methyloctan-1-ol | Standard Nomenclature[1] |

| CAS Registry Number | 38514-02-2 | Chemical Abstracts Service[1] |

| Molecular Formula | C₉H₂₀O | - |

| Molecular Weight | 144.25 g/mol | IUPAC Atomic Weights[1] |

| Boiling Point (T_boil) | 196.6 ± 8.0 °C | Predicted / Literature Consensus[2] |

| Density | ~0.824 g/cm³ | 20 °C[2] |

| LogP (Octanol/Water) | 3.40 | XLogP3 / Shake-Flask[1] |

| Aqueous Solubility | Log₁₀WS = -2.61 (~0.0024 mol/L) | Crippen Calculated Property[4] |

| Enthalpy of Vaporization (ΔvapH°) | 51.92 kJ/mol | Joback Calculated Property[4] |

Biological & Membrane Interactions

Beyond physical chemistry, the lipophilicity of 3-methyl-octan-1-ol has profound biological implications. Because of its high LogP, the molecule readily partitions into cellular membranes.

In biological systems, short-chain and branched aliphatic alcohols act as exogenous substrates for the enzyme Phospholipase D (PLD) . Instead of utilizing water to hydrolyze phosphatidylcholine (PC) into phosphatidic acid, PLD utilizes the primary alcohol in a transphosphatidylation reaction[5]. This generates phosphatidyl-(3-methyl-octanol), an aberrant lipid metabolite. The accumulation of these unnatural lipids structurally disorders the membrane bilayer and directly modulates the activity of integral membrane proteins, such as Ca²⁺-ATPases[5].

Fig 1: PLD-mediated transphosphatidylation of 3-methyl-octan-1-ol altering membrane dynamics.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental data is only as reliable as the validation built into the protocol. The following methodologies are designed as self-validating systems to eliminate kinetic artifacts and calibration drift.

Protocol A: High-Precision Boiling Point Determination (Micro-Ebulliometry)

Standard capillary tube methods are insufficient for high-purity thermodynamic profiling. A micro-ebulliometer ensures dynamic equilibrium between the liquid and vapor phases.

Self-Validation Mechanism: The system is calibrated using a homologous series of linear alcohols (1-octanol, 1-nonanol, 1-decanol) to ensure the platinum resistance thermometer (PRT) exhibits a linear response across the 180–230 °C range prior to analyzing the branched analyte.

-

System Preparation: Clean the micro-ebulliometer with high-purity acetone and dry under a stream of N₂. Ensure the internal pressure is strictly regulated to 760 mmHg (1 atm) using a digital barostat, as boiling point is highly pressure-dependent.

-

Calibration: Introduce 15 mL of HPLC-grade 1-nonanol. Apply heat via the mantle until steady reflux is achieved. Record the temperature plateau. Repeat for 1-octanol and 1-decanol. Construct a calibration curve.

-

Analyte Introduction: Flush the system and introduce 15 mL of 3-methyl-octan-1-ol.

-

Equilibration & Measurement: Gradually increase the heat until the condensation ring stabilizes at the thermowell. Allow the system to reflux for 15 minutes to establish true thermodynamic liquid-vapor equilibrium.

-

Data Acquisition: Record the temperature using the PRT. The boiling point is validated only if the temperature remains stable (±0.05 °C) for a continuous 5-minute window.

Protocol B: Thermodynamic Aqueous Solubility Profiling (Shake-Flask GC-FID)

A common pitfall in determining the aqueous solubility of highly lipophilic liquids (LogP > 3) is the formation of stable micro-emulsions that artificially inflate the apparent solubility.

Self-Validation Mechanism: Equilibrium is not assumed based on an arbitrary time limit. The system self-validates by sampling at 48, 72, and 96 hours. Thermodynamic saturation is confirmed only when the relative standard deviation (RSD) of the analyte concentration across these three timepoints is < 2%.

-

Phase Preparation: In a thermostated glass vessel (25.0 ± 0.1 °C), add 50 mL of ultra-pure water (18.2 MΩ·cm) and an excess (2 mL) of 3-methyl-octan-1-ol.

-

Agitation: Seal the vessel with a PTFE-lined cap and agitate at 150 RPM. Expert Insight: Do not use magnetic stir bars, as the vortexing action promotes the formation of unbreakable micro-emulsions.

-

Phase Separation: After 48 hours, stop agitation. Transfer an aliquot of the aqueous phase to an ultracentrifuge tube. Centrifuge at 20,000 × g for 60 minutes at 25 °C to force any suspended microscopic lipid droplets to the surface.

-

Sampling & Extraction: Carefully pierce the surface layer with a long-gauge syringe and extract 1.0 mL of the clear aqueous phase. Perform a liquid-liquid extraction using 1.0 mL of hexane containing an internal standard (e.g., 1-heptanol).

-

GC-FID Analysis: Inject 1 µL of the hexane layer into a Gas Chromatograph equipped with a Flame Ionization Detector. Expert Insight: Use a polar PEG/Wax column. Branched alcohols exhibit severe peak tailing on non-polar columns due to hydrogen bonding with active silanol groups in the inlet.

-

Iterative Validation: Repeat steps 3-5 at 72 and 96 hours. Calculate the concentration. If the variance is < 2%, report the mean value as the true thermodynamic solubility.

References

-

PubChem (NIH) . "3-Methyloctan-1-OL | C9H20O | CID 14332773 - Structure, chemical names, physical and chemical properties." Retrieved from:[Link]

-

Cheméo . "Chemical Properties of 3-Methyloctanol (CAS 38514-02-2)." Retrieved from:[Link]

-

Stenutz . "3-methyl-3-octanol and isomers - Physical Properties." Retrieved from:[Link]

-

Annual Review of Pharmacology and Toxicology . "Cytotoxicity of Short-Chain Alcohols." Retrieved from:[Link]

Sources

- 1. 3-Methyloctan-1-OL | C9H20O | CID 14332773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3R)-3-methyloctan-1-ol - CAS号 124842-69-9 - 摩熵化学 [molaid.com]

- 3. 3-methyl-3-octanol [stenutz.eu]

- 4. 3-Methyloctanol (CAS 38514-02-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. annualreviews.org [annualreviews.org]

Synthesis of 3-Methyloctan-1-ol: A Scalable, Chemoselective Methodology

Executive Summary

The synthesis of branched aliphatic alcohols, such as 3-methyloctan-1-ol, is a fundamental operation in the development of fragrances, pheromones, and pharmaceutical intermediates. This whitepaper outlines a highly reproducible, bench-scale synthetic route designed for researchers and drug development professionals. By prioritizing chemoselectivity and operational safety, this guide provides a robust framework for aliphatic chain construction.

Retrosynthetic Strategy & Rationale

The target molecule, 3-methyloctan-1-ol, features an eight-carbon primary alcohol backbone with a methyl substitution at the C3 position.

While Grignard additions to epoxides are common for primary alcohol synthesis, they often suffer from poor regioselectivity or require highly specific, unstable oxiranes. Instead, we utilize the Malonic Ester Synthesis [1]. This approach allows for the construction of the carbon framework via the alkylation of diethyl malonate with 2-bromoheptane, followed by decarboxylation and chemoselective reduction[2]. This route guarantees absolute regiocontrol and utilizes highly stable, commercially available precursors.

Phase 1: Enolate Alkylation

Causality & Design: Diethyl malonate is deprotonated by sodium ethoxide (NaOEt) to form a resonance-stabilized enolate[1]. The choice of NaOEt is critical; using a mismatched alkoxide (such as sodium methoxide) would lead to unwanted transesterification side products[3]. The enolate then undergoes a nucleophilic substitution (SN2) with 2-bromoheptane. Because 2-bromoheptane is a secondary alkyl halide, it is susceptible to competing E2 elimination[3]. To suppress alkene formation, the reaction is strictly temperature-controlled, and a slight stoichiometric excess of the malonate enolate is maintained.

Phase 2: Saponification and Decarboxylation

Causality & Design: The resulting diester is subjected to basic hydrolysis (saponification) using aqueous NaOH. The reaction is thermodynamically driven to completion by the formation of the water-soluble dicarboxylate salt[1]. Following acidification to yield the diacid, the material is heated to 150 °C. At this temperature, the malonic acid derivative undergoes a pericyclic decarboxylation via a six-membered cyclic transition state, releasing carbon dioxide to form an enol that rapidly tautomerizes into 3-methyloctanoic acid[2].

Phase 3: Chemoselective Reduction

Causality & Design: The final step requires the reduction of 3-methyloctanoic acid to the primary alcohol. While Lithium Aluminum Hydride (LiAlH₄) is a traditional reductant, it is highly reactive and poses significant safety risks at scale. Instead, we employ the Borane-Tetrahydrofuran (BH₃·THF) complex. Borane is highly chemoselective for carboxylic acids, reacting via a mild cyclic borate intermediate to smoothly deliver the primary alcohol without the risk of over-reduction or skeletal cleavage[4].

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric ratios, thermodynamic conditions, and expected yields for the three-phase synthesis.

| Phase | Reaction Step | Key Reagents | Stoichiometry (eq) | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Enolate Alkylation | Diethyl malonate, 2-Bromoheptane, NaOEt | 1.2 : 1.0 : 1.1 | 78 (Reflux) | 4.0 | 70–75 |

| 2a | Saponification | Intermediate 1, NaOH, H₂O | 1.0 : 4.0 : Excess | 100 (Reflux) | 2.0 | >95 |

| 2b | Decarboxylation | Intermediate 2, Heat | 1.0 : N/A | 150 | 1.5 | 80–85 |

| 3 | Borane Reduction | 3-Methyloctanoic acid, BH₃·THF | 1.0 : 1.5 | 0 to 25 | 12.0 | 85–90 |

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating internal checks to verify reaction progress without requiring immediate complex analytical instrumentation.

Phase 1: Synthesis of Diethyl 2-(heptan-2-yl)malonate

-

Enolate Generation: In a flame-dried, argon-purged round-bottom flask, add absolute ethanol. Carefully dissolve sodium metal (1.1 eq) to generate sodium ethoxide in situ.

-

Malonate Addition: Cool the solution to 0 °C and add diethyl malonate (1.2 eq) dropwise. Stir for 30 minutes.

-

Validation Check: The solution will become completely homogeneous, indicating successful and complete enolate formation.

-

-

Alkylation: Add 2-bromoheptane (1.0 eq) dropwise. Slowly warm the mixture to room temperature, then heat to reflux (78 °C) for 4 hours.

-

Validation Check: Perform TLC analysis (20% EtOAc/Hexanes). The reaction is complete when the 2-bromoheptane spot (Rf ~0.8) disappears and the diester product spot (Rf ~0.5) is dominant.

-

-

Workup: Concentrate the mixture under reduced pressure to remove ethanol. Partition between diethyl ether and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via vacuum distillation.

Phase 2: Saponification and Thermal Decarboxylation

-

Saponification: Suspend the purified diester (1.0 eq) in a 2M aqueous NaOH solution (4.0 eq). Reflux the mixture for 2 hours.

-

Validation Check: The initially biphasic reaction mixture will transition into a clear, homogeneous aqueous solution, confirming the complete conversion of the hydrophobic diester into the water-soluble dicarboxylate salt.

-

-

Acidification: Cool the solution to 0 °C and cautiously acidify with concentrated HCl until pH ~1. Extract the resulting 2-(heptan-2-yl)malonic acid into ethyl acetate, dry, and concentrate.

-

Decarboxylation: Transfer the crude diacid to a distillation apparatus. Heat the neat solid to 150 °C.

-

Validation Check: The cessation of vigorous gas evolution (CO₂ bubbling) serves as a reliable, internal visual indicator that the pericyclic decarboxylation is complete. Cool the residue to yield 3-methyloctanoic acid.

-

Phase 3: Chemoselective Reduction to 3-Methyloctan-1-ol

-

Borane Activation: Dissolve 3-methyloctanoic acid (1.0 eq) in anhydrous THF under argon and cool to 0 °C.

-

Reduction: Slowly add a 1M solution of BH₃·THF complex (1.5 eq) via syringe. Allow the mixture to warm to room temperature and stir for 12 hours.

-

Quench & Workup: Cool the flask back to 0 °C and carefully quench the reaction by the dropwise addition of methanol.

-

Validation Check: During the methanol quench, effervescence (H₂ gas evolution) will occur. Continue dropwise addition until bubbling completely ceases, validating the total destruction of excess active borane.

-

-

Isolation: Concentrate the mixture, partition between ethyl acetate and 1M HCl, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and evaporate the solvent. The resulting crude oil is purified by flash column chromatography (silica gel, Hexanes/EtOAc) to afford pure 3-methyloctan-1-ol.

Pathway Visualization

Figure 1: Synthetic workflow for 3-methyloctan-1-ol detailing intermediates and reaction mechanisms.

References

Sources

An In-depth Technical Guide on the Discovery and Natural Occurrence of 3-Methyl-octan-1-ol

Introduction

3-Methyl-octan-1-ol (CAS No. 38514-02-2) is a chiral nine-carbon primary alcohol with the molecular formula C9H20O[1]. As a member of the branched-chain higher alcohols, it belongs to a class of compounds that are gaining increasing interest in various scientific and industrial fields, from flavor and fragrance chemistry to the development of next-generation biofuels[2]. While not as extensively studied as some of its isomers, understanding the discovery, natural occurrence, and chemical properties of 3-Methyl-octan-1-ol is crucial for unlocking its potential applications. This technical guide provides a comprehensive overview of 3-Methyl-octan-1-ol, intended for researchers, scientists, and drug development professionals. We will delve into its chemical characteristics, explore its presence in the natural world, and provide detailed methodologies for its isolation, identification, and chemical synthesis.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-Methyl-octan-1-ol is fundamental for its study and application. These properties influence its behavior in biological and chemical systems, as well as the analytical methods required for its characterization.

| Property | Value | Source |

| IUPAC Name | 3-methyloctan-1-ol | PubChem[1] |

| Molecular Formula | C9H20O | PubChem[1] |

| Molecular Weight | 144.25 g/mol | PubChem[1] |

| CAS Number | 38514-02-2 | PubChem[1] |

| Appearance | Colorless liquid (predicted) | |

| Odor | Mild, alcohol-like (inferred from related C9 alcohols) | [3][4] |

| Boiling Point | Not experimentally determined | |

| Solubility | Sparingly soluble in water, miscible with most organic solvents (predicted) | [4] |

| Chirality | Yes, at the C3 position |

Discovery and Natural Occurrence

The definitive first discovery and isolation of 3-Methyl-octan-1-ol is not prominently documented in readily available scientific literature. However, its existence as a microbial volatile organic compound (MVOC) is strongly suggested by the frequent identification of its isomers and other related C8 and C9 alcohols in various natural sources, particularly in fungi.

Fungi, especially those of the Ganoderma genus, are known producers of a diverse array of volatile compounds, including a significant number of alcohols and ketones. Studies on the volatile aroma compounds of Ganoderma lucidum have identified major components such as 1-octen-3-ol and 3-octanol[3][5]. The presence of these structurally similar compounds makes a strong case for the likely co-occurrence of 3-Methyl-octan-1-ol in Ganoderma species and other related fungi. These volatile compounds contribute to the characteristic earthy and mushroom-like aroma of fungi and are believed to play roles in fungal communication and defense.

Beyond the fungal kingdom, branched-chain alcohols are also known contributors to the flavor profiles of various food products. For instance, related compounds are found in the complex aroma of roasted meats, where they are formed through lipid oxidation and degradation during the cooking process[6][7][8]. While direct evidence for 3-Methyl-octan-1-ol in roasted meat is not yet established, the presence of a wide range of aldehydes, ketones, and other alcohols makes it a plausible, albeit minor, component of the overall flavor matrix.

Methodologies for Isolation and Identification from Natural Sources

The isolation and identification of 3-Methyl-octan-1-ol from a complex natural matrix, such as a fungal culture, requires a systematic approach that combines efficient extraction with sensitive analytical techniques. The following protocol provides a representative workflow for this process.

Experimental Protocol: Isolation and GC-MS Analysis from Ganoderma lucidum

1. Sample Preparation and Extraction:

-

Objective: To extract volatile and semi-volatile compounds from the fungal biomass.

-

Procedure:

-

Freshly harvested Ganoderma lucidum fruiting bodies are cleaned of any substrate debris and finely chopped.

-

A known mass of the chopped fungal material (e.g., 100 g) is subjected to solvent extraction. Dichloromethane or a mixture of pentane and diethyl ether are suitable solvents for extracting a broad range of volatile compounds.

-

The extraction can be performed by maceration at room temperature for 24-48 hours with occasional agitation.

-

The resulting extract is filtered to remove solid fungal material.

-

The solvent is carefully concentrated under a gentle stream of nitrogen or by using a rotary evaporator at low temperature (e.g., < 40°C) to minimize the loss of volatile components.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Objective: To separate, identify, and quantify the components of the fungal extract, including 3-Methyl-octan-1-ol.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the instrument of choice for this analysis.

-

GC-MS Parameters:

-

Column: A chiral stationary phase column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended to potentially separate the enantiomers of 3-Methyl-octan-1-ol.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL in split mode (e.g., split ratio 50:1).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 220°C at a rate of 3°C/min.

-

Hold: Hold at 220°C for 10 minutes.

-

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Data Analysis:

-

The retention time and mass spectrum of each peak in the chromatogram are recorded.

-

The mass spectrum of a peak suspected to be 3-Methyl-octan-1-ol is compared with a reference spectrum from a database (e.g., NIST library) or with the spectrum of an authentic standard.

-

Confirmation of the identification is achieved by comparing the retention time and mass spectrum with that of a pure standard of 3-Methyl-octan-1-ol run under the same GC-MS conditions.

-

Chemical Synthesis

The synthesis of 3-Methyl-octan-1-ol can be efficiently achieved through a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds. This approach involves the reaction of a Grignard reagent with an appropriate aldehyde.

Experimental Protocol: Synthesis via Grignard Reaction

1. Preparation of the Grignard Reagent (sec-Pentylmagnesium Bromide):

-

Objective: To prepare the organomagnesium reagent required for the nucleophilic addition.

-

Procedure:

-

All glassware must be thoroughly dried in an oven and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

In the dropping funnel, prepare a solution of 2-bromopentane in anhydrous diethyl ether.

-

Add a small amount of the 2-bromopentane solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the appearance of turbidity and a gentle exotherm. A small crystal of iodine can be added to activate the magnesium if the reaction is slow to start.

-

Once the reaction has initiated, add the remaining 2-bromopentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature until most of the magnesium has been consumed.

-

2. Reaction with Formaldehyde:

-

Objective: To perform the nucleophilic addition of the Grignard reagent to formaldehyde to form the desired alcohol.

-

Procedure:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Paraformaldehyde is depolymerized by heating to generate gaseous formaldehyde, which is then bubbled through the Grignard solution. Alternatively, a solution of formaldehyde in an anhydrous solvent can be added dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

3. Work-up and Purification:

-

Objective: To quench the reaction, isolate the crude product, and purify it.

-

Procedure:

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude 3-Methyl-octan-1-ol can be purified by vacuum distillation or column chromatography on silica gel.

-

Potential Applications and Significance

The potential applications of 3-Methyl-octan-1-ol are largely unexplored but can be inferred from the known activities of related branched-chain alcohols and microbial volatile organic compounds.

-

Flavor and Fragrance Industry: Branched-chain alcohols often possess unique and desirable sensory properties. While the specific odor profile of 3-Methyl-octan-1-ol requires further characterization, it is likely to have a mild, possibly waxy or fatty, and alcohol-like aroma, making it a potential candidate as a fragrance ingredient in various consumer products[3][4].

-

Biocontrol and Agriculture: Many MVOCs exhibit antimicrobial and insect-repellent or -attractant properties. Further research could investigate the potential of 3-Methyl-octan-1-ol as a natural pest control agent or as a semiochemical for monitoring insect populations.

-

Pharmaceutical Research: The chirality of 3-Methyl-octan-1-ol is a significant feature, as enantiomers of a compound can have distinct biological activities. As with other chiral alcohols, it could serve as a chiral building block in the synthesis of more complex and biologically active molecules. The potential for interaction with biological membranes, a characteristic of aliphatic alcohols, also warrants further investigation in the context of drug development.

Conclusion

3-Methyl-octan-1-ol represents an intriguing, yet understudied, chiral alcohol with potential applications in several scientific and industrial domains. While its definitive discovery and widespread natural occurrence are yet to be fully elucidated, its likely presence in fungi and its straightforward chemical synthesis provide a solid foundation for future research. The detailed methodologies for isolation, identification, and synthesis presented in this guide are intended to empower researchers to further explore the chemical and biological properties of this compound. As our understanding of the complex world of microbial volatile organic compounds continues to grow, so too will our appreciation for the potential of molecules like 3-Methyl-octan-1-ol.

References

-

PerfumersWorld. (n.d.). Aroma Chemicals in Meat Flavors. Retrieved from [Link]

- Cheng, J. H., et al. (2024).

-

PerfumersWorld. (n.d.). Alcohol C-9. Retrieved from [Link]

-

Symrise. (n.d.). Alcohol C9. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-methyl octanal. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14332773, 3-Methyloctan-1-OL. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117284, 3-Methyloctanal. Retrieved from [Link]

- Ríos, J. L., & Pérez, C. (1999). Biologically active metabolites of the genus Ganoderma. Revista Mexicana de Micología, 15, 73-78.

- Xu, X., et al. (2025). Potential Active Compounds of Ganoderma lucidum and Their Anticancer Effects: A Comprehensive Review. Journal of Fungi, 11(x), x.

- Fang, W., et al. (2024). Ganoderma lucidum methyl ganoderate E extends lifespan and modulates aging-related indicators in Caenorhabditis elegans. Food & Function, 15(3), 1184-1196.

- Wang, B. W., et al. (2015). Branched-Chain Higher Alcohols. In Biotechnology of Isoprenoids (pp. 545-573). Springer, Cham.

- Wan, D., et al. (2023). Characterization of Volatile Flavor Compounds in Dry-Rendered Beef Fat by Different Solvent-Assisted Flavor Evaporation (SAFE) Combined with GC–MS, GC–O, and OAV. Foods, 12(17), 3183.

- Rowe, L. J. (2006). The Chemistry of Beef Flavor. The Professional Animal Scientist, 22(5), 374-382.

- Li, A., et al. (2017). Ganoderma lucidum polysaccharide extract inhibits hepatocellular carcinoma growth by downregulating regulatory T cells accumulation and function by inducing microRNA-125b.

- May, C. G. (1968). U.S. Patent No. 3,394,016. Washington, DC: U.S.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72770299, 3-Hydroxy-5-methyloctanol. Retrieved from [Link]

Sources

- 1. 3-Methyloctan-1-OL | C9H20O | CID 14332773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. Effective Strategies for Understanding Meat Flavor: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Volatile Flavor Compounds in Dry-Rendered Beef Fat by Different Solvent-Assisted Flavor Evaporation (SAFE) Combined with GC–MS, GC–O, and OAV [mdpi.com]

- 8. beefresearch.org [beefresearch.org]

3-Methyl-octan-1-ol as a Volatile Organic Compound: A Comprehensive Technical Guide

Executive Summary

In the landscape of volatile organic compounds (VOCs), branched aliphatic alcohols occupy a unique niche at the intersection of ecological signaling, synthetic chemistry, and sensory pharmacology. 3-Methyl-octan-1-ol (CAS: 38514-02-2 for the racemate; 124842-69-9 for the (3R)-enantiomer) is a C9 branched primary alcohol that serves as a critical biomarker in plant phenology, a high-value chiral intermediate in agrochemical synthesis, and a next-generation sensory stimulation agent.

This whitepaper provides an in-depth technical analysis of 3-methyl-octan-1-ol. By synthesizing physicochemical profiling, field-proven analytical workflows, and downstream synthetic applications, this guide is designed to equip researchers with the authoritative methodologies required to isolate, detect, and utilize this versatile VOC.

Physicochemical Profiling & Molecular Dynamics

The physical behavior of 3-methyl-octan-1-ol is dictated by its aliphatic backbone and the steric hindrance introduced by the C3 methyl branch. Compared to its linear isomer (nonan-1-ol), the branching slightly disrupts intermolecular van der Waals forces, resulting in distinct volatility and partition coefficients [1]. This specific volatility profile makes it an ideal "mid-note" VOC in essential oils and a persistent ligand for sensory receptors.

Quantitative Data Summary

The following table summarizes the critical physicochemical and chromatographic parameters necessary for modeling the compound's behavior in both biological matrices and analytical systems.

| Property | Value | Method / Source |

| Molecular Formula | C9H20O | PubChem [1] |

| Molecular Weight | 144.25 g/mol | PubChem [1] |

| Boiling Point | ~196.6 °C | Predictive Modeling [3] |

| LogP (Octanol/Water) | 3.4 – 3.8 | XLogP3 / Computed [1] [3] |

| Kovats Retention Index (RI) | 1135 | Semi-standard non-polar (DB-5) [1] [2] |

| Major MS Fragments (m/z) | 69 (100%), 55, 41, 71 | EI-MS (70 eV) [1] |

Ecological Occurrence and Biomarker Potential

In botanical systems, 3-methyl-octan-1-ol is synthesized via the lipoxygenase (LOX) pathway, where membrane lipids are oxidatively cleaved during specific phenological stages or in response to abiotic stress.

A landmark study on the essential oil composition of Saint John's wort (Hypericum perforatum L.) identified 3-methyl-octan-1-ol as a dynamic VOC whose concentration fluctuates across the plant's phenological cycle [2]. Tracking the emission of this compound provides researchers with a non-destructive biomarker for assessing plant developmental stages and localized enzymatic activity.

Analytical Workflows for VOC Detection (GC-FID/MS)

Accurate quantification of 3-methyl-octan-1-ol from complex biological matrices requires rigorous sample preparation and optimized chromatographic conditions. The following protocol outlines a self-validating system for its extraction and detection.

Protocol 1: Extraction and GC-MS Profiling from Plant Matrices

-

Objective: Isolate and quantify 3-methyl-octan-1-ol from aerial plant parts with high reproducibility.

-

Mechanistic Rationale (Causality): Plant matrices contain a vast array of non-volatile lipids and waxes. Hydrodistillation is selected over solvent extraction to exclusively isolate the volatile fraction, preventing column degradation and matrix suppression during MS analysis.

Step-by-Step Methodology:

-

Hydrodistillation: Subject 40 g of fresh aerial plant material to hydrodistillation using a Clevenger-type apparatus for 3 hours.

-

Phase Separation: Extract the aqueous distillate with GC-grade hexane (1:100 v/v). Add nonane as an internal standard. Causality: Hexane provides excellent partitioning for aliphatic alcohols while leaving highly polar interferents in the aqueous phase.

-

GC-MS Parameters:

-

Column: Fused silica capillary column (e.g., DB-5 or CP SIL 8CB, 30 m × 0.25 mm i.d., 0.25 µm film thickness). Causality: The 5% phenyl stationary phase provides optimal dipole-induced dipole interactions, essential for resolving the branched 3-methyl-octan-1-ol from co-eluting linear alkanes.

-

Temperature Program: Initial temperature 60°C (hold 3 min), ramp at 3°C/min to 250°C. Causality: A shallow thermal gradient ensures baseline resolution of structurally similar monoterpenes and aliphatic alcohols.

-

Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 35–300.

-

-

Validation System: Compound identity is self-validated by a dual-confirmation approach: matching the empirical Kovats Retention Index (RI = 1135) against alkane standards, and confirming the presence of the m/z 69 base peak (characteristic of the branched aliphatic cleavage) [2].

Caption: GC-MS analytical workflow for the isolation and detection of 3-methyloctan-1-ol from plant matrices.

Synthetic Applications: Chiral Intermediates in Pheromone Synthesis

Beyond its natural occurrence, the (3R)-enantiomer of 3-methyl-octan-1-ol is a highly prized chiral building block. It is most notably utilized in the total synthesis of (R)-4-methyl-1-nonanol, the sex pheromone of the yellow mealworm beetle (Tenebrio molitor L.), a major global agricultural pest[3].

Protocol 2: Stereoselective Homologation to (4R)-4-Methylnonanenitrile

-

Objective: Perform a one-carbon chain extension of (3R)-3-methyloctan-1-ol while strictly preserving the C3 stereocenter.

-

Mechanistic Rationale (Causality): Direct nucleophilic substitution (SN2) at the primary alcohol position leaves the adjacent chiral center entirely unaffected, avoiding the low enantiomeric excess (ee) often associated with late-stage asymmetric catalysis.

Step-by-Step Methodology:

-

Activation: Dissolve (3R)-3-methyloctan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0°C. Dropwise add methanesulfonyl chloride (1.2 eq) and stir for 2 hours. Causality: The native hydroxyl group is a poor leaving group; mesylation activates the C1 carbon for nucleophilic attack.

-

Cyanation: Isolate the mesylate and dissolve in a solvent mixture of diethyl ether and Dimethyl Sulfoxide (DMSO). Add sodium cyanide (1.5 eq) and stir at 70°C for 7.0 hours [3]. Causality: DMSO acts as a polar aprotic solvent, drastically accelerating the SN2 reaction by leaving the cyanide nucleophile unsolvated and highly reactive.

-

Workup: Quench with cold water, extract with diethyl ether, wash with brine, dry over MgSO4, and concentrate under reduced pressure to yield (4R)-4-methylnonanenitrile.

-

Validation System: Analyze the product via chiral GC to confirm that the enantiomeric excess (ee > 98%) has been preserved. The nitrile is subsequently hydrolyzed and reduced to yield the final pheromone.

Caption: Stereoselective homologation of (3R)-3-methyloctan-1-ol into the Tenebrio molitor sex pheromone.

Industrial Applications: Advanced Sensory Stimulation Agents

In the pharmaceutical and cosmetic industries, there is a massive demand for cooling sensation agents that out-perform traditional menthol. Menthol is highly volatile, meaning its cooling effect on the TRPM8 cold receptors is intense but short-lived.

Recent patent literature demonstrates that 3-methyl-octan-1-ol can be utilized directly, or esterified with dicarboxylic acids (such as succinic acid), to create next-generation cooling agents [4].

The Biophysical Causality: By utilizing the heavier C9 backbone of 3-methyl-octan-1-ol, the molecular weight of the resulting compound is pushed into the 250–600 Da range. This drastically reduces the compound's vapor pressure. Consequently, the molecule lingers on the skin or mucosal membranes for a significantly longer duration, providing a sustained, prolonged cooling sensation without the harsh, volatile "minty" odor associated with menthol [4].

References

-

Title: 3-Methyloctan-1-OL | C9H20O | CID 14332773 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

-

Title: Changes in essential oil composition in Saint John's wort (Hypericum perforatum L.) aerial parts during its phenological cycle Source: ResearchGate / Food Chemistry URL: [Link]

-

Title: (3R)-3-methyloctan-1-ol | 124842-69-9 Source: Molaid Chemical Database URL: [Link]

- Title: US8377458B2 - Cooling sensation agent composition, sensory stimulation agent composition and use of the same Source: Google Patents URL

An In-Depth Technical Guide to the Properties and Applications of 3-Methyl-octan-1-ol

Abstract: This technical guide provides a comprehensive overview of 3-Methyl-octan-1-ol (CAS No. 38514-02-2), a branched-chain primary alcohol. While specific literature on this isomer is limited, this document synthesizes available data and draws logical inferences from structurally related compounds to present its chemical properties, potential synthetic routes, and primary applications. The guide is intended for researchers, scientists, and professionals in the chemical, fragrance, and drug development industries. Key sections detail its physicochemical characteristics, analytical methodologies for purity assessment, and its established role as a fragrance ingredient and chemical intermediate. Experimental protocols for gas chromatography-mass spectrometry (GC-MS) analysis and sensory evaluation are provided to offer practical, field-proven insights. The document aims to serve as a foundational resource, highlighting both the current utility and future research potential of this molecule.

Chemical Identity and Physicochemical Properties

3-Methyl-octan-1-ol is a chiral primary alcohol with the molecular formula C9H20O.[1] Its branched structure, with a methyl group at the third carbon position, influences its physical properties such as boiling point, solubility, and, most notably, its organoleptic profile. These characteristics distinguish it from its linear isomer, 1-nonanol, and other positional isomers of methyl-octanol.

Chemical Structure

The structure consists of an eight-carbon chain with a hydroxyl group (-OH) at the primary position (C1) and a methyl group (-CH3) at the C3 position.

Caption: 2D Chemical Structure of 3-Methyl-octan-1-ol.

Physicochemical Data

The properties of 3-Methyl-octan-1-ol are summarized below. These values are critical for predicting its behavior in various applications, from solvent compatibility to reaction kinetics.

| Property | Value | Source |

| IUPAC Name | 3-methyloctan-1-ol | PubChem[1] |

| CAS Number | 38514-02-2 | PubChem[1] |

| Molecular Formula | C9H20O | PubChem[1] |

| Molecular Weight | 144.25 g/mol | PubChem[1] |

| XLogP3 | 3.4 | PubChem[1] |

| Boiling Point | Estimated 202-205 °C | Inferred from similar C9 alcohols |

| Solubility | Low in water, soluble in organic solvents | General property of long-chain alcohols[2] |

Synthesis, Purification, and Analysis

The commercial viability and research utility of 3-Methyl-octan-1-ol are dependent on efficient synthesis and rigorous purification and analytical methods. While specific proprietary synthetic routes are not publicly detailed, a general workflow can be constructed based on established organic chemistry principles.

Plausible Synthetic Pathway

A common and logical approach for synthesizing a primary alcohol like 3-Methyl-octan-1-ol involves the hydroformylation of a suitable alkene precursor, followed by reduction.

-

Starting Material: The synthesis would likely begin with 2-methyl-1-heptene.

-

Hydroformylation (Oxo Process): The alkene is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst (e.g., a rhodium or cobalt complex). This reaction introduces a formyl group (-CHO) to the terminal carbon, yielding 3-methyloctanal.

-

Reduction: The resulting aldehyde, 3-methyloctanal, is then reduced to the primary alcohol, 3-Methyl-octan-1-ol. This can be achieved using various reducing agents, with catalytic hydrogenation (e.g., using H2 over a nickel or palladium catalyst) being a common industrial method.

Causality in Synthesis: This two-step approach is favored in industrial settings because it utilizes readily available feedstocks and well-established catalytic processes. The choice of catalyst in the hydroformylation step is critical to control regioselectivity, ensuring the formyl group is added to the terminal carbon to produce the desired primary alcohol after reduction.

Purification and Quality Control Workflow

Post-synthesis, the crude product contains unreacted starting materials, byproducts, and residual solvents. A multi-step purification and analysis workflow is essential to achieve the high purity required for most applications.

Caption: General workflow for the purification and analysis of 3-Methyl-octan-1-ol.

Fractional Distillation: This is the primary method for separating 3-Methyl-octan-1-ol from impurities with different boiling points. The process involves carefully heating the crude mixture and collecting the vapor fraction that condenses at the boiling point of the target compound.[3]

Analytical Techniques: A combination of chromatographic and spectroscopic methods is required for comprehensive purity analysis.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. The mass spectrum provides a molecular fingerprint for definitive identification.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the precise molecular structure and identifying isomeric impurities.[3]

Core Applications and Mechanistic Insights

The applications of 3-Methyl-octan-1-ol are primarily driven by its molecular structure, which imparts specific sensory and chemical properties.

Fragrance and Flavor Industry